molecular formula C17H24BrN3O3S B299286 N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide

Número de catálogo B299286
Peso molecular: 430.4 g/mol
Clave InChI: ZTAPJHXXVGDXAD-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide, also known as BAY 43-9006, is a small molecule inhibitor that has gained significant attention in the field of cancer research. This compound was initially developed as a drug candidate for the treatment of solid tumors, including renal cell carcinoma and hepatocellular carcinoma. However, it has also been found to have potential therapeutic applications in other diseases, such as rheumatoid arthritis and psoriasis.

Mecanismo De Acción

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 inhibits the activity of several kinases by binding to the ATP binding site of these enzymes. This binding prevents the transfer of phosphate groups to downstream signaling molecules, which ultimately leads to the inhibition of cancer cell growth and survival. In addition, this compound 43-9006 has been shown to induce apoptosis in cancer cells by activating the mitochondrial pathway.
Biochemical and Physiological Effects
This compound 43-9006 has been shown to have several biochemical and physiological effects. It inhibits the proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. In addition, this compound 43-9006 has been found to have anti-inflammatory properties, which may be beneficial for the treatment of rheumatoid arthritis and psoriasis.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 in lab experiments is that it has been extensively studied and its mechanism of action is well understood. This makes it a valuable tool for investigating the role of kinases in cancer development and progression. However, one limitation of using this compound 43-9006 is that it may have off-target effects, which can complicate the interpretation of experimental results.

Direcciones Futuras

There are several future directions for the research and development of N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006. One potential application is the development of combination therapies that include this compound 43-9006 and other anti-cancer agents. This approach may improve the efficacy of cancer treatment and reduce the development of drug resistance. In addition, further research is needed to investigate the potential therapeutic applications of this compound 43-9006 in other diseases, such as rheumatoid arthritis and psoriasis. Finally, the development of more potent and selective kinase inhibitors based on the structure of this compound 43-9006 may lead to the development of more effective cancer treatments.

Métodos De Síntesis

The synthesis of N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 involves several steps, starting with the reaction of 2-bromoaniline with 2-cyclooctylidenehydrazine to form the intermediate compound, N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)ethyl]methanesulfonamide. This intermediate is then reacted with oxalyl chloride and triethylamine to form the final product, this compound 43-9006.

Aplicaciones Científicas De Investigación

N-(2-bromophenyl)-N-[2-(2-cyclooctylidenehydrazino)-2-oxoethyl]methanesulfonamide 43-9006 has been extensively studied for its anti-cancer properties. It has been shown to inhibit the activity of several kinases, including RAF, VEGFR, and PDGFR, which are involved in the development and progression of cancer. This compound has also been found to induce apoptosis, or programmed cell death, in cancer cells. Furthermore, this compound 43-9006 has been shown to inhibit angiogenesis, the process by which tumors develop their own blood supply, which is critical for tumor growth and survival.

Propiedades

Fórmula molecular

C17H24BrN3O3S

Peso molecular

430.4 g/mol

Nombre IUPAC

2-(2-bromo-N-methylsulfonylanilino)-N-(cyclooctylideneamino)acetamide

InChI

InChI=1S/C17H24BrN3O3S/c1-25(23,24)21(16-12-8-7-11-15(16)18)13-17(22)20-19-14-9-5-3-2-4-6-10-14/h7-8,11-12H,2-6,9-10,13H2,1H3,(H,20,22)

Clave InChI

ZTAPJHXXVGDXAD-UHFFFAOYSA-N

SMILES

CS(=O)(=O)N(CC(=O)NN=C1CCCCCCC1)C2=CC=CC=C2Br

SMILES canónico

CS(=O)(=O)N(CC(=O)NN=C1CCCCCCC1)C2=CC=CC=C2Br

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.